molecular formula C20H25NO3 B275832 N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine

Cat. No. B275832
M. Wt: 327.4 g/mol
InChI Key: YMFAQPKPDMLVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine, commonly known as BDDAB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BDDAB is a tertiary amine that possesses a unique molecular structure, which makes it an attractive candidate for drug design and development.

Mechanism of Action

The mechanism of action of BDDAB is not fully understood, but it is believed to be due to its ability to interact with specific receptors in the body. BDDAB has been shown to interact with the mu-opioid receptor, which is involved in pain management, as well as the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects
BDDAB has been shown to possess a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in animal models of inflammation. BDDAB has also been shown to have antitumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDDAB is its ability to cross the blood-brain barrier, which makes it an attractive candidate for drug delivery to the central nervous system. However, one of the limitations of BDDAB is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research involving BDDAB. One area of research could focus on the development of BDDAB-based drug delivery systems for the treatment of neurological disorders. Another area of research could focus on the development of BDDAB-based drugs for the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of BDDAB and its potential applications in other areas of medicine.

Synthesis Methods

BDDAB can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-methanol with 4-bromobenzyl chloride to form 4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl chloride. The second step involves the reaction of this intermediate product with tert-butylamine to form BDDAB.

Scientific Research Applications

BDDAB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. BDDAB has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25NO3/c1-20(2,3)21-13-15-4-7-17(8-5-15)24-14-16-6-9-18-19(12-16)23-11-10-22-18/h4-9,12,21H,10-11,13-14H2,1-3H3

InChI Key

YMFAQPKPDMLVLA-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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